4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[(2,5-dichlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione . This nomenclature adheres to the following conventions:
- The parent heterocycle is identified as 1H-1,2,4-triazole-5-thione , with sulfur at position 3.
- Substituents are numbered based on their positions relative to the triazole core:
- A prop-2-enyl (allyl) group at position 4.
- A [(2,5-dichlorophenoxy)methyl] group at position 5.
The Simplified Molecular Input Line Entry System (SMILES) representation is C=CCN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl, which encodes the connectivity of the triazole ring, allyl chain, and dichlorophenoxy moiety. The InChIKey BKLVRUVFWKOIOC-UHFFFAOYSA-N provides a unique identifier for computational databases.
Table 1: Systematic identifiers for the compound
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by the planar triazole core and the spatial orientation of its substituents. Density Functional Theory (DFT) studies on analogous 1,2,4-triazole-3-thiones reveal:
- The triazole ring adopts a near-planar conformation with bond lengths of 1.30–1.40 Å for C–N and 1.65–1.75 Å for C–S.
- The allyl group at position 4 introduces torsional flexibility, with a dihedral angle of 15–25° relative to the triazole plane in minimized energy conformers.
- The [(2,5-dichlorophenoxy)methyl] substituent orients orthogonally to the triazole ring to minimize steric clash, stabilized by weak CH–π interactions between the methylene bridge and aromatic chlorine atoms.
Figure 1: Key geometric parameters (hypothetical DFT model)
- Triazole ring: N1–C2 (1.32 Å), C2–N3 (1.37 Å), N3–N4 (1.30 Å)
- C–S bond: 1.68 Å
- Dihedral angle (allyl/triazole): 18.7°
Experimental validation via gas-phase electron diffraction is lacking, but comparable systems show deviations <0.02 Å between DFT-predicted and X-ray-measured bond lengths.
Crystallographic Data and Unit Cell Parameters
No single-crystal X-ray diffraction data exists for this specific compound. However, crystallographic studies of structurally analogous 1,2,4-triazole-3-thiones provide insights:
Table 2: Crystallographic trends in related compounds
Key observations:
- Chlorophenoxy-substituted triazoles typically crystallize in monoclinic or triclinic systems due to asymmetric substitution patterns.
- Intermolecular S···H–N hydrogen bonds (2.8–3.1 Å) and π-stacking (3.4–3.7 Å) dominate packing arrangements.
Tautomeric Behavior and Thione-Thiol Equilibria
The compound exists in equilibrium between the thione (C=S) and thiol (C–SH) tautomers. Key findings from spectroscopic and computational studies:
Thermodynamic Stability :
Kinetic Barriers :
Analytical Discrimination :
Figure 2: Tautomeric equilibrium Thione ⇌ Thiol ΔG° = +3.2 kJ/mol (in acetonitrile) Kₑq ≈ 1:4 (thione:thiol) at 298 K
Properties
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-6-8(13)3-4-9(10)14/h2-4,6H,1,5,7H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVRUVFWKOIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Triazole-3-thiol Core
The triazole ring is commonly synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide. The general reaction involves:
- Reacting hydrazine hydrate with an appropriate carboxylic acid derivative or ester to form hydrazides.
- Treatment of hydrazides with carbon disulfide under basic conditions to yield 1,2,4-triazole-3-thiol intermediates.
This method ensures the formation of the thiol functionality at the 3-position of the triazole ring, which is critical for subsequent functionalization.
Introduction of the Allyl Group
The allyl substituent at the 4-position is introduced via an alkylation reaction. The typical procedure includes:
- Using allyl bromide or allyl chloride as the alkylating agent.
- Reacting the 1,2,4-triazole-3-thiol intermediate with allyl halide in the presence of a base such as potassium carbonate or potassium hydroxide.
- Conducting the reaction in a polar aprotic solvent (e.g., dimethylformamide or ethanol) at temperatures ranging from 60 to 80°C.
This step selectively alkylates the nitrogen at the 4-position, forming the 4-allyl-1,2,4-triazole-3-thiol derivative.
Attachment of the (2,5-Dichlorophenoxy)methyl Group
The (2,5-dichlorophenoxy)methyl substituent is introduced via an etherification reaction involving:
- The reaction of 2,5-dichlorophenol with a suitable chloromethylating agent (e.g., chloromethyl methyl ether) to form 2,5-dichlorophenoxymethyl chloride.
- The alkylation of the 4-allyl-1,2,4-triazole-3-thiol intermediate with the 2,5-dichlorophenoxymethyl chloride under basic conditions.
- The base (e.g., potassium hydroxide) facilitates the nucleophilic substitution of the thiol or nitrogen atom by the chloromethyl ether derivative, forming the final compound.
Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Notes |
|---|---|---|---|---|---|
| Triazole ring formation | Hydrazine hydrate + carbon disulfide | Ethanol or water | 50–70 | 4–6 | Basic medium, monitored by TLC |
| Allylation at 4-position | Allyl bromide + K2CO3 or KOH | DMF or ethanol | 60–80 | 3–5 | Polar aprotic solvents preferred |
| Etherification with dichlorophenoxy methyl chloride | 2,5-dichlorophenol chloromethylation + alkylation | DMF or acetone | 50–70 | 4–8 | Controlled to prevent over-alkylation |
- Yield and Purity: Optimized protocols yield the target compound with purity exceeding 95%, verified by chromatographic and spectroscopic methods.
Structural Confirmation: The final product is confirmed by nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), infrared spectroscopy (IR), and mass spectrometry (MS). Key spectral features include:
- Thiol (-SH) stretching vibrations near 2550 cm⁻¹ in IR.
- Allyl protons appearing between δ 5.2–5.8 ppm in ¹H-NMR.
- Characteristic aromatic signals from the dichlorophenoxy group.
Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and detect byproducts.
Mechanistic Insights: Density functional theory (DFT) calculations support regioselectivity favoring alkylation at the nitrogen rather than sulfur, minimizing side reactions and disulfide formation.
| Attribute | Description |
|---|---|
| Core ring formation method | Cyclization of hydrazine derivatives with CS₂ |
| Allyl group introduction | Alkylation with allyl bromide under basic conditions |
| Dichlorophenoxy attachment | Etherification via chloromethyl intermediate |
| Solvents used | Ethanol, DMF, acetone |
| Temperature range | 50–80°C |
| Reaction time | 3–8 hours |
| Purity achieved | >95% |
| Analytical methods | NMR, IR, MS, TLC, HPLC |
The preparation of 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves a multi-step synthetic route combining cyclization, alkylation, and etherification reactions. Careful control of reaction conditions, reagent stoichiometry, and solvent choice is essential to achieve high yields and product purity. Analytical techniques confirm the structural integrity of the compound, supporting its use in further biological and chemical research. The methods described here are based on comprehensive data from reliable chemical databases and research literature, ensuring a professional and authoritative synthesis protocol.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol group (-SH) and allyl substituent exhibit nucleophilic behavior, enabling substitution reactions with electrophilic agents.
Key Observations:
-
Thiol Group Reactivity : The sulfur atom in the thiol group readily participates in nucleophilic attacks. For example, coupling reactions with α-bromoketones or alkyl halides yield thioether derivatives .
-
Allyl Group Participation : The allyl group undergoes substitution under acidic or basic conditions, facilitating functionalization at the triazole nitrogen .
Example Reaction Pathway:
R = Alkyl/Aryl groups, X = Leaving group (e.g., Br, Cl)
Table 1: Substitution Reactions with Electrophiles
Oxidation Reactions
The thiol group is susceptible to oxidation, forming disulfide bonds or sulfonic acids depending on reaction conditions.
Key Findings:
-
Disulfide Formation : Mild oxidants (e.g., HO, I) convert the thiol to a disulfide dimer .
-
Sulfonic Acid Derivatives : Strong oxidants (e.g., KMnO) yield sulfonic acids, altering solubility and biological activity .
Oxidation Reaction:
Cycloaddition and Condensation Reactions
The triazole ring participates in cycloaddition reactions, while the thiol group enables condensation with aldehydes or ketones.
Notable Examples:
-
Mannich Reaction : Forms hybrids with secondary amines and formaldehyde, enhancing bioactivity .
-
Schiff Base Formation : Reacts with aromatic aldehydes to generate imine-linked derivatives .
Table 2: Condensation Reactions
| Reactant | Product Type | Application | Reference |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Schiff base | Antibacterial agents | |
| Morpholine | Mannich base | Antifungal screening |
Functionalization via Allyl Group
The allyl substituent undergoes addition or cross-coupling reactions, enabling structural diversification:
-
Hydroamination : Adds amines across the double bond under catalytic conditions .
-
Click Chemistry : Participates in Huisgen cycloaddition with azides .
Comparative Reactivity of Analogues
Substituent variations significantly impact reactivity:
Table 3: Substituent Effects on Reaction Yields
| Compound Substituent | Reaction with Bromoacetophenone (Yield %) |
|---|---|
| 2,4-Dichlorophenoxy derivative | 85 |
| 2,5-Dichlorophenoxy derivative | 73 |
| 4-Fluorophenoxy derivative | 68 |
The 2,5-dichloro substitution reduces nucleophilicity compared to 2,4-dichloro analogues due to electronic effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of antimicrobial properties. Specifically, compounds similar to 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol have shown promising results against various bacterial and fungal strains. For instance:
- Antifungal Properties : Studies have demonstrated that triazole derivatives can outperform traditional antifungal agents. In one study, certain triazole compounds exhibited antifungal activity comparable to commercial fungicides like azoxystrobin with inhibition rates between 90–98% against P. piricola .
- Antibacterial Activity : The compound has been evaluated against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations (MIC values ranging from 0.25 to 2 μg/mL) . The structural modifications on the triazole ring significantly influence its antibacterial efficacy.
Potential in Cancer Therapy
Emerging studies suggest that triazole derivatives may possess anticancer properties. The incorporation of specific substituents can enhance their ability to inhibit cancer cell proliferation through various mechanisms. For example:
- Mechanism of Action : Triazoles can interfere with DNA synthesis and repair mechanisms in cancer cells. The presence of electron-donating groups on the triazole ring enhances these effects .
Fungicides
The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its effectiveness against plant pathogens positions it as a potential alternative to existing agricultural chemicals:
- Field Trials : Research has indicated that triazole-based fungicides can significantly reduce disease incidence in crops while being less harmful to beneficial organisms compared to conventional fungicides .
Plant Growth Regulators
In addition to its fungicidal properties, there is potential for utilizing this compound as a plant growth regulator due to its ability to modulate plant hormone levels and enhance growth under stress conditions.
Corrosion Inhibition
Triazole compounds are also being explored for their use as corrosion inhibitors in metal protection due to their ability to form stable complexes with metal ions. This application is particularly relevant in industries where metal components are exposed to harsh environments.
Summary of Applications
| Field | Application | Details |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against bacteria and fungi; comparable to commercial agents |
| Cancer Therapy | Potential anticancer properties through DNA interaction | |
| Agriculture | Fungicides | Effective against plant pathogens; potential field trials ongoing |
| Plant Growth Regulators | Modulation of plant hormones for enhanced growth | |
| Material Science | Corrosion Inhibition | Forms stable complexes with metal ions for protection |
Mechanism of Action
The mechanism of action of 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole-thiol derivatives vary significantly in biological and chemical properties based on substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs. However, chlorine substituents improve corrosion inhibition by enhancing adsorption on metal surfaces .
Physicochemical Properties
- Solubility: Allyl and phenoxy groups generally reduce aqueous solubility. The target compound’s dichloro substitution exacerbates this, whereas methylphenoxy analogs (e.g., 4-Allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-triazole-3-thiol) show improved solubility .
- Thermal Stability : Triazole-thiols with aromatic substituents (e.g., 6c, 6h) exhibit higher melting points (>200°C) compared to aliphatic derivatives .
Biological Activity
4-Allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole class, characterized by its unique structural features including an allyl group and a dichlorophenoxy methyl substituent. This compound has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. The following article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is C₁₂H₁₁Cl₂N₃OS, with a molecular weight of approximately 316.21 g/mol. Its structure includes a five-membered triazole ring containing three nitrogen atoms and a thiol (-SH) group that contributes to its reactivity and biological activity.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₂H₁₁Cl₂N₃OS |
| Molecular Weight | 316.21 g/mol |
| Functional Groups | Triazole ring, thiol group |
| Unique Features | Allyl group, dichlorophenoxy methyl |
Antifungal Properties
Research indicates that 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol exhibits significant antifungal activity. It acts by inhibiting fungal growth through disruption of cellular processes. Studies have shown its effectiveness against various fungal pathogens, including:
- Aspergillus flavus
- Aspergillus niger
- Mucor species
- Aspergillus fumigatus
In vitro assays have demonstrated that this compound can significantly inhibit the growth of these fungi, making it a candidate for agricultural fungicide development .
Antimicrobial and Anti-inflammatory Effects
In addition to its antifungal properties, this compound has been investigated for potential antimicrobial and anti-inflammatory activities. The thiol group plays a crucial role in these effects by participating in redox reactions that can modulate inflammatory pathways. Preliminary studies suggest that it may inhibit certain bacterial strains and reduce inflammation markers in vitro .
The biological activity of 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for fungal growth.
- Disruption of Cell Membranes : Its lipophilic nature allows it to integrate into fungal membranes, compromising their integrity.
- Reactive Oxygen Species (ROS) Generation : The thiol group can generate ROS under certain conditions, leading to oxidative stress in microbial cells .
Study 1: Antifungal Efficacy
A study published in MDPI evaluated the antifungal efficacy of various triazole derivatives against common fungal strains. The results indicated that 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol exhibited high inhibitory effects on the growth of tested fungi compared to other derivatives .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of the compound using cell culture models. Results showed a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound .
Q & A
Q. What are the optimal synthetic routes for 4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1 : Start with hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) as precursors. Use DMSO as a solvent for cyclization under reflux (18–24 hours) to form the triazole core .
- Step 2 : Introduce the allyl group via nucleophilic substitution. Optimize reaction time (4–6 hours) and temperature (80–100°C) in ethanol with glacial acetic acid as a catalyst .
- Step 3 : Monitor progress via TLC and purify using recrystallization (water-ethanol mixtures). Typical yields range from 60–75% .
- Key Parameters : Solvent polarity, reflux duration, and stoichiometric ratios of substituents.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers analyze?
Methodological Answer:
- ¹H-NMR : Identify allyl protons (δ 5.1–5.9 ppm as multiplet), dichlorophenoxy methylene protons (δ 4.5–4.8 ppm), and triazole NH (δ 10–12 ppm, broad) .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺ at m/z 345.1) and fragmentation patterns (e.g., loss of Cl⁻ or SH groups) .
- FTIR : Detect S-H stretch (~2550 cm⁻¹), C-Cl (750 cm⁻¹), and triazole ring vibrations (1450–1600 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Q. How can researchers design initial biological screening assays to evaluate the compound's potential therapeutic effects?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli at 50–200 µg/mL concentrations. Compare zone-of-inhibition diameters to standard antibiotics .
- Antioxidant Testing : Perform DPPH radical scavenging assays (λ = 517 nm). Prepare 0.1 mM DPPH in ethanol, incubate with the compound (1–100 µM), and calculate IC₅₀ values .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with 24–48 hour exposure. Normalize results to positive controls like doxorubicin .
Q. What are the critical parameters to consider when performing elemental analysis and mass spectrometry validation for this compound?
Methodological Answer:
- Elemental Analysis : Ensure complete combustion by using tin capsules for sulfur-containing compounds. Calibrate instruments with certified standards (e.g., acetanilide) .
- LC-MS : Use electrospray ionization (ESI+) mode and 0.1% formic acid in mobile phases to enhance ionization. Monitor for adducts (e.g., [M+Na]⁺) .
- High-Resolution MS : Achieve mass accuracy <5 ppm to distinguish isotopic patterns (e.g., Cl⁻ isotopes at m/z 345.1 and 347.1) .
Q. How should researchers approach the selection of appropriate alkylating agents for S-functionalization of the triazole-thiol moiety?
Methodological Answer:
- Alkyl Halide Selection : Prioritize iodides (e.g., methyl iodide) over bromides for faster reactivity in polar aprotic solvents (DMF, 60°C) .
- Protecting Groups : Use acetic acid to protonate the thiol group, preventing disulfide formation during alkylation .
- Post-Functionalization : Confirm S-alkylation via ¹H-NMR (disappearance of S-H peak) and LC-MS (mass increase by alkyl group weight) .
Advanced Research Questions
Q. What molecular docking strategies are most effective for predicting interactions between this compound and biological targets like viral helicases or kinases?
Methodological Answer:
- Target Selection : Use PDB structures (e.g., SARS-CoV-2 helicase, 5WWP) with active sites pre-defined .
- Docking Software : Employ AutoDock Vina with Lamarckian GA. Set grid boxes (20 ų) around catalytic residues (e.g., ATP-binding pockets) .
- Validation : Compare docking scores (∆G ≤ -8 kcal/mol) with known inhibitors. Analyze hydrogen bonds (e.g., triazole N with Lys288) and hydrophobic interactions (dichlorophenyl with Phe443) .
Q. How can researchers analyze contradictory biological activity data across different studies involving triazole-thiol derivatives?
Methodological Answer:
- Meta-Analysis : Normalize data using Z-scores for IC₅₀ values. Account for assay variability (e.g., DPPH solvent polarity differences) .
- Structural Clustering : Group derivatives by substituents (e.g., dichlorophenoxy vs. pyridyl) and correlate with activity trends .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to compare binding affinities for targets like EGFR or helicases .
Q. What computational chemistry approaches (e.g., DFT, ADME prediction) are recommended for studying electronic properties and pharmacokinetic behavior?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311G(d,p) to map electrostatic potential surfaces. Identify nucleophilic regions (triazole S) and electrophilic sites (Cl atoms) .
- ADME Prediction : Apply SwissADME to estimate logP (~3.2), GI absorption (high), and CYP450 inhibition (CYP3A4 likely) .
- Solubility : Use COSMO-RS to predict aqueous solubility (logS ≈ -4.5) and guide formulation strategies .
Q. How should structure-activity relationship (SAR) studies be structured to identify key functional group contributions to observed biological effects?
Methodological Answer:
- Systematic Variation : Synthesize analogs with modifications to the allyl group (e.g., propargyl), dichlorophenoxy (e.g., mono-Cl), or triazole substituents .
- Bioassay Correlation : Test analogs in parallel assays (e.g., anti-EGFR vs. antimicrobial). Use PCA to identify structural descriptors (e.g., Cl count, logP) driving activity .
- 3D-QSAR : Build CoMFA models using steric/electrostatic fields aligned to docking poses .
Q. What experimental validation methods are crucial when investigating this compound's potential as a targeted protein degrader in cancer research?
Methodological Answer:
- Western Blotting : Quantify EGFR degradation in treated vs. control cells (e.g., A549). Use β-actin as a loading control .
- Immunofluorescence : Visualize EGFR localization pre/post-treatment. Co-stain with lysosomal markers (LAMP1) to confirm degradation pathways .
- Proteasome Inhibition : Treat cells with MG-132. If degradation is blocked, confirm ubiquitin-proteasome system involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
